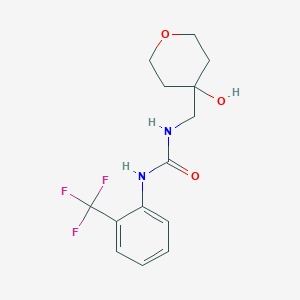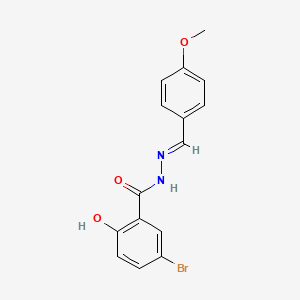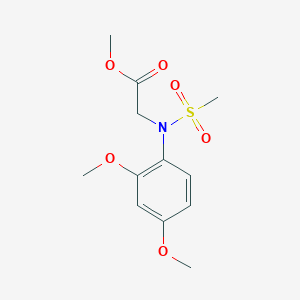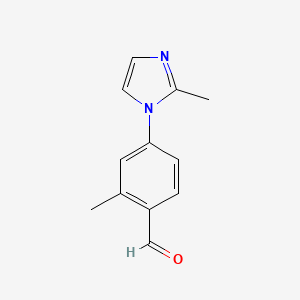![molecular formula C15H20BrN5O B2717803 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2380101-15-3](/img/structure/B2717803.png)
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential use in treating addiction and other neuropsychiatric disorders.
Mecanismo De Acción
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and is implicated in addiction. By blocking the D3 receptor, 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward processing. 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has also been shown to reduce the activity of the ventral tegmental area, which is the primary source of dopamine in the brain. These effects are thought to underlie the reduction in drug-seeking behavior seen with 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine is its selectivity for the D3 receptor. This allows researchers to study the specific role of the D3 receptor in addiction and other neuropsychiatric disorders. However, one limitation of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine is its relatively low potency compared to other D3 receptor antagonists. This can make it more difficult to study the effects of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine in vivo.
Direcciones Futuras
There are a number of future directions for research on 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine. One area of interest is the potential use of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine in combination with other drugs for the treatment of addiction. Another area of interest is the potential use of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine for the treatment of other neuropsychiatric disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine and its potential mechanisms of action.
Métodos De Síntesis
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-bromo-2-chloropyrimidine with 1-(3,4-dimethoxybenzyl)piperazine, followed by a series of reactions to introduce the methylpyrazolylmethyl group and the methoxy group.
Aplicaciones Científicas De Investigación
5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has been extensively studied for its potential use in treating addiction, specifically cocaine addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, as well as reduce drug-seeking behavior in rats. 5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine has also been studied for its potential use in treating other neuropsychiatric disorders, such as schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O/c1-20-8-13(5-19-20)10-21-4-2-3-12(9-21)11-22-15-17-6-14(16)7-18-15/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPPTZXPARNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)


![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717732.png)
![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)
![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)